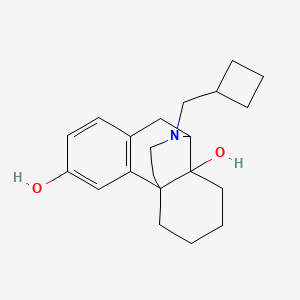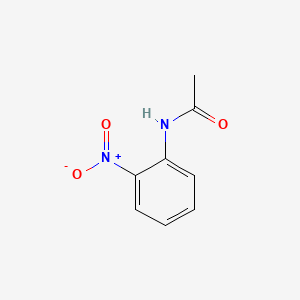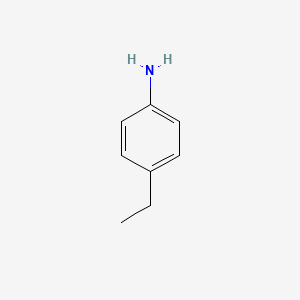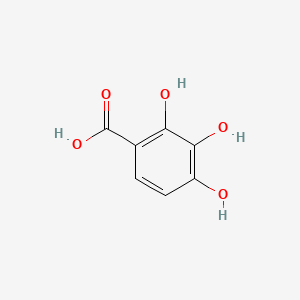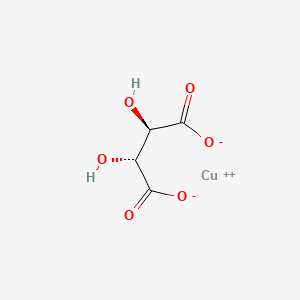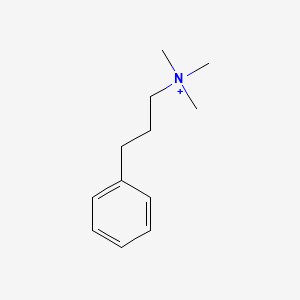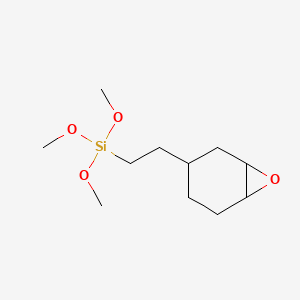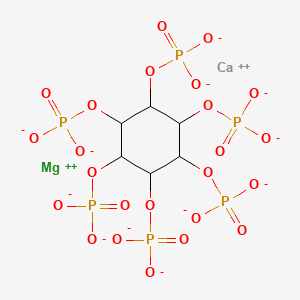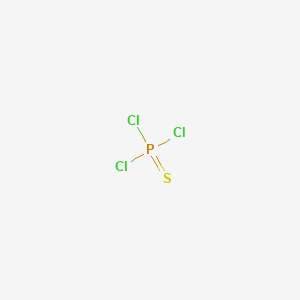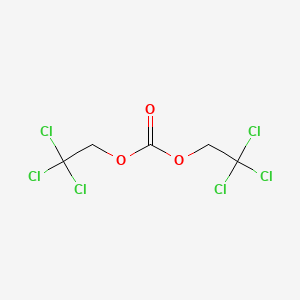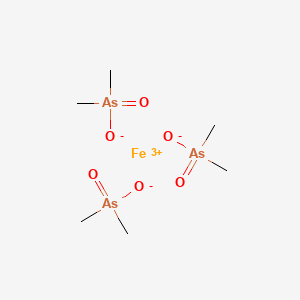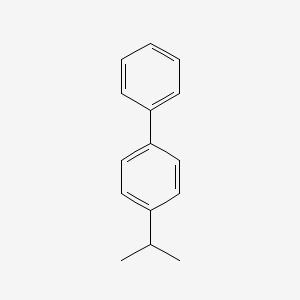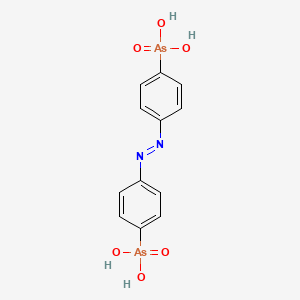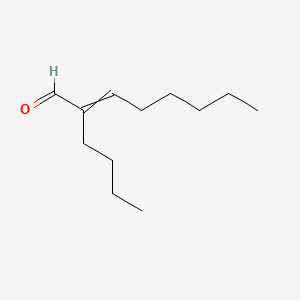![molecular formula C23H27N7O8 B1216721 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid CAS No. 37854-44-7](/img/structure/B1216721.png)
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is a compound that combines histidine, an essential amino acid, with riboflavin, also known as vitamin B2. This compound is of interest due to its potential biological and chemical properties, which may have applications in various fields such as medicine, biochemistry, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid typically involves the coupling of histidine with riboflavin. This can be achieved through peptide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the stability of both reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness. The fermentation process is followed by purification steps, including chromatography and crystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The riboflavin moiety can be oxidized to form lumichrome and lumiflavin under certain conditions.
Reduction: The compound can be reduced to form dihydroriboflavin.
Substitution: The histidine part can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the histidine moiety.
Major Products
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Various substituted histidylriboflavin derivatives depending on the reagents used.
科学的研究の応用
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and the reactivity of riboflavin derivatives.
Biology: Investigated for its role in enzymatic reactions involving flavoproteins.
Industry: Used in the development of biosensors and as a component in nutritional supplements.
作用機序
The mechanism of action of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: Acts as a cofactor for flavoproteins, facilitating redox reactions.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in biological systems.
Signal Transduction: May influence cellular signaling pathways through its interaction with histidine kinases and other proteins.
類似化合物との比較
Similar Compounds
Histidylflavin: Similar structure but lacks the riboflavin moiety.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin with different biochemical properties.
Flavin Mononucleotide (FMN): Another riboflavin derivative with distinct functions in biological systems.
Uniqueness
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is unique due to its combined properties of histidine and riboflavin, making it a versatile compound with potential applications in various fields. Its ability to participate in both peptide and flavin-related reactions sets it apart from other similar compounds.
特性
CAS番号 |
37854-44-7 |
|---|---|
分子式 |
C23H27N7O8 |
分子量 |
529.5 g/mol |
IUPAC名 |
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C23H27N7O8/c1-10-2-14-15(3-11(10)5-29-6-12(25-9-29)4-13(24)22(36)37)30(7-16(32)19(34)17(33)8-31)20-18(26-14)21(35)28-23(38)27-20/h2-3,6,9,13,16-17,19,31-34H,4-5,7-8,24H2,1H3,(H,36,37)(H,28,35,38) |
InChIキー |
YSPJESWTPGIKKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O |
同義語 |
8 alpha-(N(3)-histidyl)riboflavin N(3)-histidylriboflavin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


